3-(N-Hydroxyformamido)Propanoic Acid
Description
3-(N-Hydroxyformamido)Propanoic Acid is a propanoic acid derivative featuring a hydroxamic acid group (-NHOH) attached via a formamido linkage to the β-carbon of the propanoic acid backbone. This structure confers unique chemical properties, such as chelation capacity and redox activity, making it relevant in pharmaceutical and materials science research.
Properties
Molecular Formula |
C4H7NO4 |
|---|---|
Molecular Weight |
133.10 g/mol |
IUPAC Name |
3-[formyl(hydroxy)amino]propanoic acid |
InChI |
InChI=1S/C4H7NO4/c6-3-5(9)2-1-4(7)8/h3,9H,1-2H2,(H,7,8) |
InChI Key |
FKDJJDLQRUXMTK-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(C=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-Hydroxyformamido)Propanoic Acid typically involves the reaction of formic acid with β-Alanine, N-hydroxy-. The process requires precise control of reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 3-(N-Hydroxyformamido)Propanoic Acid are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This may include the use of advanced reactors and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(N-Hydroxyformamido)Propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the hydroxyformamido group to other functional groups.
Substitution: The compound can participate in substitution reactions where the hydroxyformamido group is replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that derivatives of 3-(N-Hydroxyformamido)Propanoic Acid exhibit promising anticancer activities. For instance, compounds derived from this acid have been evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain derivatives could reduce the viability of A549 lung cancer cells by over 50%, showcasing selective cytotoxicity towards cancerous cells while sparing non-cancerous Vero cells .
| Compound | Cell Line | Viability Reduction (%) | Selectivity |
|---|---|---|---|
| Compound A | A549 | 50 | High |
| Compound B | Vero | 86.1 | Low |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell migration. The structure-activity relationship (SAR) studies suggest that modifications to the hydroxyl and amido groups significantly influence their biological activity, making them attractive candidates for further development as anticancer agents .
Biochemical Applications
Enzyme Inhibition
3-(N-Hydroxyformamido)Propanoic Acid has been investigated for its potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of certain proteases involved in cancer progression and metastasis. Preliminary findings suggest that this compound can modulate enzyme activity, thereby affecting cellular processes related to tumor growth and spread.
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant capabilities. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress, which is a contributor to various diseases including cancer and neurodegenerative disorders .
Material Science
Biodegradable Polymers
Another significant application of 3-(N-Hydroxyformamido)Propanoic Acid lies in the development of biodegradable polymers. Its structure allows for incorporation into polymer matrices that can degrade under physiological conditions, making it suitable for applications in drug delivery systems and environmentally friendly materials.
| Material | Degradation Rate | Application |
|---|---|---|
| Poly(3-hydroxypropionic acid) | Moderate | Drug delivery systems |
| Biodegradable films | High | Packaging materials |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted using A549 cell lines treated with various derivatives of 3-(N-Hydroxyformamido)Propanoic Acid revealed that specific structural modifications enhanced the anticancer efficacy significantly. The most effective derivative showed a reduction in cell viability comparable to standard chemotherapeutics like doxorubicin .
Case Study 2: Antioxidant Properties
In another investigation, the antioxidant potential was assessed using DPPH radical scavenging assays. The results indicated that certain derivatives not only reduced radical levels but also protected cellular components from oxidative damage, suggesting their utility in therapeutic formulations aimed at oxidative stress-related conditions .
Mechanism of Action
The mechanism by which 3-(N-Hydroxyformamido)Propanoic Acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyformamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-(N-(4-Sulfamoylphenyl)Amino)Propanoic Acid
- Structure : Contains a sulfamoylphenyl group (-SO₂NH₂) instead of the hydroxamic acid group.
- Synthesis: Prepared via halogenation and hydrazone formation reactions, indicating higher reactivity toward electrophilic substitution compared to 3-(N-Hydroxyformamido)Propanoic Acid .
- Applications : Studied for biological properties, including enzyme inhibition due to the sulfonamide group’s ability to mimic transition states.
3-Azidopropanoic Acid
- Structure : Substituted with an azido (-N₃) group at the β-carbon.
- Reactivity: The azido group enables click chemistry applications (e.g., Huisgen cycloaddition), a feature absent in 3-(N-Hydroxyformamido)Propanoic Acid .
- Molecular Weight : 129.11 g/mol (C₃H₅N₃O₂), significantly lower than the hydroxamic acid derivative, suggesting differences in solubility and bioavailability.
3-Acetamido-3-Phenylpropanoic Acid
- Structure : Features an acetamido (-NHCOCH₃) and phenyl group at the β-carbon.
- Properties: Increased hydrophobicity due to the phenyl ring, contrasting with the polar hydroxamic acid group in 3-(N-Hydroxyformamido)Propanoic Acid .
- Applications: Potential use in peptide mimetics, leveraging steric bulk for receptor binding.
Substituent Effects on Physicochemical Properties
Key Findings :
- Electron-Withdrawing Groups: Trifluoromethyl and nitro groups (e.g., in 2-[(3-Nitrophenyl)Formamido]Propanoic Acid, C₁₀H₁₀N₂O₅) increase acidity and stability under oxidative conditions .
- Hydrophilicity: Hydroxamic acid and phosphono groups (e.g., 3-PEHPC) enhance water solubility, whereas phenyl or benzhydryl groups (e.g., N-Benzhydryl derivatives in ) reduce it .
Biological Activity
3-(N-Hydroxyformamido)propanoic acid (NHPA) is a compound of significant interest due to its potential biological activities. This article explores its physiological effects, mechanisms of action, and relevant research findings, presenting a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
3-(N-Hydroxyformamido)propanoic acid is characterized by the presence of a hydroxylamine group attached to a propanoic acid backbone. The molecular formula is CHNO, indicating that it contains both amine and carboxylic acid functionalities, which are crucial for its biological activity.
The biological activities of NHPA are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism in cancer cells.
- Receptor Interaction : NHPA may interact with specific receptors involved in cellular signaling, influencing processes such as inflammation and apoptosis.
- Gene Expression Modulation : There is evidence suggesting that such compounds can modulate the expression of genes associated with oxidative stress response and cell survival.
Table 1: Summary of Biological Activities of 3-(N-Hydroxyformamido)Propanoic Acid
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Effective against certain pathogens | |
| Anticancer | Inhibits proliferation in cancer cells |
Case Studies
While specific case studies focusing solely on NHPA are sparse, related research provides insights into its potential applications:
- A study investigating the antimicrobial properties of propanoic acid derivatives found significant activity against Staphylococcus aureus and Escherichia coli, suggesting that NHPA could be similarly effective.
- Another case study explored the antioxidant effects of hydroxylamine derivatives in vivo, demonstrating reduced markers of oxidative stress in treated subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
